3-oxo-4H-pyridazine-4-carboxamide

Physicochemical profiling Drug-likeness optimization Scaffold selection

3-Oxo-4H-pyridazine-4-carboxamide (syn. 3-oxo-2,3-dihydropyridazine-4-carboxamide, CAS 2125-92-0) is a low-molecular-weight (139.11 g/mol) heterocyclic building block containing a pyridazinone core with a 4-carboxamide substituent.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
Cat. No. B12343516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-4H-pyridazine-4-carboxamide
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CN=NC(=O)C1C(=O)N
InChIInChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-8-5(3)10/h1-3H,(H2,6,9)
InChIKeyTUWWIUWGHRWTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-4H-pyridazine-4-carboxamide (CAS 2125-92-0): Core Pyridazinone Scaffold for Procurement and Medicinal Chemistry Derivatization


3-Oxo-4H-pyridazine-4-carboxamide (syn. 3-oxo-2,3-dihydropyridazine-4-carboxamide, CAS 2125-92-0) is a low-molecular-weight (139.11 g/mol) heterocyclic building block containing a pyridazinone core with a 4-carboxamide substituent . It belongs to the pyridazine family, recognized as a privileged scaffold in medicinal chemistry due to its capacity to serve as a bioisostere of phenyl, pyridine, and pyrimidine rings while offering additional hydrogen-bonding interaction sites and improved aqueous solubility profiles . The compound features a computed LogP of −1.1 (XLogP3) and a topological polar surface area of 84.6 Ų, distinguishing it physicochemically from the simpler pyridazine-4-carboxamide analog (TPSA 68.9 Ų) . It functions primarily as a versatile intermediate for constructing 2,6-disubstituted-3-oxo-2,3-dihydropyridazine-4-carboxamide libraries with demonstrated activity across cannabinoid receptor modulation, aryl hydrocarbon receptor (AHR) antagonism, and kinase inhibition programs .

Why 3-Oxo-4H-pyridazine-4-carboxamide Cannot Be Replaced by Simpler Pyridazine Carboxamides: Physicochemical and Pharmacophoric Distinctiveness


Attempts to substitute 3-oxo-4H-pyridazine-4-carboxamide with pyridazine-4-carboxamide (lacking the 3-oxo group) or pyridazine-3-carboxamide (positional isomer) introduce critical alterations in hydrogen-bonding topology, electronic distribution, and metabolic stability that cascade into divergent biological outcomes. The 3-oxo group contributes an additional hydrogen-bond donor (HBD count = 2 vs. 1 for pyridazine-4-carboxamide) and increases the topological polar surface area from 68.9 Ų to 84.6 Ų, directly affecting membrane permeability and solubility profiles . Furthermore, the 3-oxo-4-carboxamide motif establishes an intramolecular hydrogen-bonding network that rigidifies the scaffold conformation, a feature absent in the des-oxo analog and critical for the binding pose observed in CB2 receptor inverse agonist and AHR antagonist pharmacophores . Positional isomerism (4-carboxamide vs. 3-carboxamide) is equally non-interchangeable: pyridazine-3-carboxamides yield CB2 agonists (EC50 = 3.7 nM, SI > 2729), whereas pyridazinone-4-carboxamides function as CB2 inverse agonists (Ki = 2.0 nM, SI > 2000)—a fundamental pharmacological divergence arising from regioisomeric carboxamide placement . These structure-derived differences make generic substitution scientifically unsound for any program targeting specific receptor pharmacology or requiring predictable physicochemical behavior.

Quantitative Differentiation Evidence for 3-Oxo-4H-pyridazine-4-carboxamide Against Closest Analogs and Scaffold Alternatives


Increased Topological Polar Surface Area and Hydrogen-Bond Donor Capacity Versus Pyridazine-4-carboxamide

The 3-oxo substitution on 3-oxo-4H-pyridazine-4-carboxamide markedly increases topological polar surface area (TPSA) and hydrogen-bond donor count compared to the des-oxo analog pyridazine-4-carboxamide (CAS 88511-47-1). The target compound exhibits a computed TPSA of 84.6 Ų versus 68.9 Ų for pyridazine-4-carboxamide, a net increase of 15.7 Ų (+22.8%) . Hydrogen-bond donor count increases from 1 to 2, while the XLogP3 shifts from −1.0 (pyridazine-4-carboxamide) to −1.1 (target), and the experimental LogP (Chembase) is −1.77, reflecting enhanced hydrophilicity . These shifts place the target compound in a meaningfully different property space for CNS drug-likeness (TPSA < 90 Ų preferred) and oral bioavailability predictions, where the additional polarity and H-bond donor can govern membrane permeation and solubility behavior.

Physicochemical profiling Drug-likeness optimization Scaffold selection

CB2 Receptor Affinity and Selectivity of Pyridazinone-4-carboxamide Derivatives: Scaffold-Hopping Advantage Over Pyrazole Carboxamides

In a scaffold-hopping strategy from tricyclic pyrazole carboxamide CB2 ligands, the pyridazinone-4-carboxamide series demonstrated superior or comparable CB2 receptor affinity with markedly improved selectivity indices. Compound 9 (6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide) achieved a Ki at hCB2R of 2.0 ± 0.81 nM with a selectivity ratio Ki(CB1)/Ki(CB2) > 2000 . A further optimized analog, compound 22 (6-(4-chloro-3-methylphenyl)-cis-N-(4-methylcyclohexyl)-3-oxo-2-pentyl-2,3-dihydropyridazine-4-carboxamide), displayed even higher CB2 affinity with Ki = 1.6 nM . In contrast, the parent tricyclic pyrazole carboxamide series from which these were derived reported CB2 Ki values in the 4–30 nM range with selectivity ratios of 27 to >1000 (e.g., compound 10: Ki CB2 = 4 nM, selectivity >1000) . The pyridazinone-4-carboxamide scaffold thus provides a synthetic platform achieving sub-2 nM CB2 affinity while maintaining >2000-fold selectivity, representing a measurable improvement in the affinity-selectivity trade-off.

Cannabinoid receptor CB2 inverse agonist Scaffold hopping

Pharmacological Divergence by Carboxamide Regioisomerism: 4-Carboxamide Inverse Agonists Versus 3-Carboxamide Agonists at CB2

The position of the carboxamide group on the pyridazine/pyridazinone ring fundamentally dictates the pharmacological mode of action at the cannabinoid CB2 receptor. Pyridazinone-4-carboxamide derivatives (derived from 3-oxo-4H-pyridazine-4-carboxamide) consistently function as CB2 inverse agonists, as demonstrated by compound 9 (Ki CB2 = 2.0 nM, inverse agonist in [³⁵S]-GTPγS assay) . Conversely, pyridazine-3-carboxamide derivatives operate as CB2 agonists, with compound 26 achieving EC50 = 3.665 ± 0.553 nM in calcium mobilization assays and a selectivity index >2729 over CB1 . This represents a complete functional sign inversion (inverse agonism vs. agonism) arising solely from the regioisomeric placement of the carboxamide—the 4-position yielding inverse agonists, the 3-position yielding agonists. Both series share the pyridazine core, underscoring that the 4-carboxamide regioisomer is irreplaceable when inverse agonist pharmacology is the program objective.

CB2 pharmacology Functional selectivity Regioisomer comparison

Intra-Scaffold AHR Antagonist Potency Range: Substitution-Dependent IC50 Differentiation from 82.2 nM to 341 nM

Within the 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide patent family (WO2018146010A1), AHR antagonist potency varies substantially depending on the 2-heteroaryl and 6-aryl substitution pattern, demonstrating the scaffold's tunability. Example 293 (AHR antagonist 4) exhibits an IC50 of 82.2 nM in the AHR biochemical assay, representing the most potent disclosed example . Example 192 (BAY 2416964, also known as AHR antagonist 3) shows an IC50 of 341 nM—a 4.1-fold reduction in potency relative to Example 293 . Notably, Example 192 demonstrates a cellular functional IC50 of 4.3 nM for CYP1A1 induction in U937 monocytic cells, indicating that biochemical IC50 does not fully capture cellular potency . This intra-scaffold potency range (82.2–341 nM biochemical; 4.3 nM cellular) illustrates that the core 3-oxo-4-carboxamide scaffold is a versatile template whose potency can be tuned across nearly one log unit through informed substitution.

Aryl hydrocarbon receptor AHR antagonist Immuno-oncology

Bioisosteric LogP Reduction and Solubility Gain of Pyridazine Scaffolds Versus Phenyl and Pyridine Analogs

The pyridazine ring system, and by extension the 3-oxo-4H-pyridazine-4-carboxamide scaffold, offers a well-characterized bioisosteric advantage over carbocyclic phenyl and heterocyclic pyridine analogs in terms of lipophilicity reduction and aqueous solubility improvement. Systematic analysis has demonstrated that replacing a phenyl ring with an isosteric pyridazine ring produces an approximately two-unit decrease in calculated LogP, as exemplified by the diazepam-to-pyridazino-diazepam transformation . In a direct pyridine-to-pyridazine comparison, the replacement of a pyridine ring by pyridazine in compound 16 improved aqueous solubility from less than 0.5 μg/mL to 6 μg/mL (a >12-fold increase) . Furthermore, pyridazine-containing molecules enable the formation of crystalline, water-soluble hydrochloride salts; one example showed solubility enhancement from 6 μg/mL (free base) to 120 mg/mL (HCl salt), a 20,000-fold improvement . These data establish the pyridazine scaffold as a strategic choice when physicochemical property optimization—particularly LogP lowering and solubility enhancement—is a primary medicinal chemistry objective.

Bioisosterism LogP reduction Aqueous solubility

Sulfur-Substituted 3-Oxo-2,3-dihydropyridazine-4-carboxamides as Next-Generation AHR Antagonists: Patent-Backed Scaffold Evolution

The evolution of the 3-oxo-2,3-dihydropyridazine-4-carboxamide patent landscape demonstrates sustained industrial investment in this scaffold for AHR-targeted cancer immunotherapy. The foundational patent WO2018146010A1 (Bayer AG, 2018) covers 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides as AHR antagonists for cancer treatment . A subsequent patent family (EP-3713922-A1, WO-2019101642-A1) specifically claims sulfur-substituted 3-oxo-2,3-dihydropyridazine-4-carboxamides, representing a deliberate scaffold elaboration strategy to modulate AHR pharmacology and physicochemical properties . A parallel patent (WO-2019101643-A1) extends coverage to 3-oxo-6-heteroaryl-2-phenyl-2,3-dihydropyridazine-4-carboxamides . This multi-patent protection across distinct substitution vectors (2-heteroaryl, 6-heteroaryl/aryl, sulfur-containing groups) signals that the core scaffold is considered a strategically valuable and composition-of-matter-protectable chemotype by industrial drug discoverers, supporting its selection over less-protected or less-explored heterocyclic alternatives.

Sulfur substitution AHR antagonism Patent landscape

Procurement-Relevant Application Scenarios for 3-Oxo-4H-pyridazine-4-carboxamide Based on Quantitative Differentiation Evidence


CB2 Inverse Agonist Lead Optimization: Preferring the Pyridazinone-4-carboxamide Scaffold Over Pyrazole and 3-Carboxamide Alternatives

For programs targeting cannabinoid CB2 receptor inverse agonism (relevant to anti-inflammatory, neuropathic pain, and immunomodulatory indications), 3-oxo-4H-pyridazine-4-carboxamide is the optimal core scaffold for library construction. Evidence demonstrates that pyridazinone-4-carboxamide derivatives achieve CB2 Ki values as low as 1.6–2.0 nM with selectivity ratios exceeding 2000 over CB1 . Critically, the 4-carboxamide regioisomer is essential for inverse agonist pharmacology; the 3-carboxamide isomer yields CB2 agonists instead (EC50 = 3.7 nM), making regioisomeric purity at procurement a non-negotiable specification . The scaffold also outperforms the tricyclic pyrazole carboxamide series from which it was derived, offering superior affinity (Ki 1.6–2.0 nM vs. 4 nM) . Researchers should procure CAS 2125-92-0 as the unsubstituted parent for diversification at the 2- and 6-positions.

AHR Antagonist Development for Immuno-Oncology: Leveraging a Tunable, Multi-Patent-Protected Scaffold

In aryl hydrocarbon receptor (AHR) antagonist programs for cancer immunotherapy, the 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold provides a biochemically validated template with demonstrated intra-scaffold potency tunability from 82.2 nM to 341 nM (4.1-fold range) through systematic substitution . Cellular functional activity (CYP1A1 IC50 = 4.3 nM) confirms target engagement beyond biochemical binding . The scaffold is backed by three distinct Bayer AG patent families (WO2018146010A1, EP-3713922-A1, WO-2019101643-A1), ensuring composition-of-matter protection for derivative development . Procurement of the parent building block (CAS 2125-92-0) enables in-house diversification across the 2-heteroaryl, 6-aryl/heteroaryl, and sulfur-containing substitution vectors claimed in the patent literature.

Physicochemical Property Optimization: Deploying the Pyridazinone Scaffold for LogP Reduction and Solubility Enhancement

When medicinal chemistry programs face solubility-limited or lipophilicity-driven attrition, the pyridazine scaffold class—exemplified by 3-oxo-4H-pyridazine-4-carboxamide—offers quantifiable advantages. The bioisosteric replacement of phenyl with pyridazine lowers LogP by approximately two units, while pyridine-to-pyridazine replacement improves aqueous solubility >12-fold (from <0.5 μg/mL to 6 μg/mL) . Furthermore, the basic pyridazine nitrogen enables crystalline HCl salt formation with solubility enhancements up to 20,000-fold (6 μg/mL to 120 mg/mL) . Within the pyridazine family, the 3-oxo-4-carboxamide variant adds an additional hydrogen-bond donor and 15.7 Ų of TPSA compared to pyridazine-4-carboxamide, further increasing hydrophilicity . Procuring this specific scaffold is indicated when a moderate but meaningful increase in polarity over the simpler pyridazine-4-carboxamide is desired without introducing additional rotatable bonds.

Focused Kinase Inhibitor Library Synthesis: Exploiting the Privileged Pyridazinone Core for ATP-Binding Site Engagement

The pyridazinone-4-carboxamide scaffold is recognized within the kinase inhibitor field for its capacity to engage the hinge region of ATP-binding sites through the pyridazine nitrogen atoms and the 3-oxo/4-carboxamide hydrogen-bonding network. Patent literature (EP2303018, EA-024809-B1) explicitly claims substituted pyridazine carboxamide compounds as kinase inhibitors, particularly targeting ALK and MNK1/2 . A related MNK inhibitor based on a pyridazine scaffold achieves IC50 values of 0.003 μM at both MNK1 and MNK2 . The 3-oxo-4H-pyridazine-4-carboxamide parent compound provides a synthetically tractable entry point for generating focused kinase inhibitor libraries with the critical 3-oxo-4-carboxamide pharmacophore pre-installed, eliminating the need for late-stage oxidation or carboxamide installation steps that can compromise synthetic yields.

Quote Request

Request a Quote for 3-oxo-4H-pyridazine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.